4-methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid
Description
4-methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid is a complex tricyclic compound featuring a 14-membered fused-ring system with three nitrogen atoms (triaza) and four double bonds (tetraene). Key structural attributes include:
- A methyl group at position 2.
- A carboxylic acid substituent at position 6.
- A tricyclo[7.5.0.02,7] skeleton, indicating fused rings of varying sizes (7-, 5-, and 0-membered bridges).
Properties
IUPAC Name |
4-methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-7-9(13(17)18)11-12(14-8)16-6-4-2-3-5-10(16)15-11/h7H,2-6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBFBFJEIWRNSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N3CCCCCC3=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-a]azepine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of specific amines with aldehydes or ketones, followed by cyclization, can yield the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The exact methods can vary depending on the scale of production and the specific requirements of the end product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-a]azepine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-methyl-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-a]azepine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-a]azepine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:
4-(1,3-Benzodioxol-5-yl)-6-oxo-1,7,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,8-triene-3,5-dicarbonitrile
- Core Structure : Similar triazatricyclo[7.5.0.02,7] framework.
- Key Differences :
- Substituents : Contains a 1,3-benzodioxole group, an oxo group at position 6, and two nitrile groups at positions 3 and 3.
- Functional Implications : Nitriles enhance electrophilicity, while the benzodioxole group may improve lipophilicity compared to the target’s methyl and carboxylic acid groups.
- Applications : Likely explored as a synthetic intermediate or ligand in medicinal chemistry due to its polarizable nitrile groups .
4-Octyl-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-3-one
- Core Structure : Diazatricyclo[7.5.0.02,7] system (two nitrogens vs. three in the target).
- Key Differences :
- Substituents : Features a sulfanylidene group, an octyl chain at position 4, and a thia (sulfur) atom.
- Functional Implications : The octyl chain increases hydrophobicity, while sulfur atoms may confer redox activity or metal-binding properties.
- Applications: Potential use in catalysis or as a surfactant-like molecule due to its amphiphilic structure .
8,8-Dioxo-8λ⁶-thia-2,3,5,7-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(13),3,5,9,11-pentaene-4-carboxylic Acid
- Core Structure : Tetraazatricyclo[7.4.0.0²,⁶] system (four nitrogens vs. three in the target).
- Key Differences :
- Substituents : Contains a sulfone group (8,8-dioxo) and a carboxylic acid at position 4.
- Functional Implications : The sulfone group enhances polarity and stability, while the smaller tricyclic system (13-membered vs. 14-membered) may alter ring strain.
- Applications : Documented as a pharmaceutical impurity and synthetic intermediate, requiring stringent safety protocols during handling .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Functional Groups | Potential Applications |
|---|---|---|---|---|
| 4-methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid | Triazatricyclo[7.5.0.02,7] | Methyl (C4), COOH (C6) | Carboxylic acid | Pharmaceutical intermediate |
| 4-(1,3-benzodioxol-5-yl)-6-oxo-1,7,8-triazatricyclo[...]tetradeca-2,4,8-triene-3,5-dicarbonitrile | Triazatricyclo[7.5.0.02,7] | 1,3-Benzodioxole, oxo, CN (C3, C5) | Nitrile, ether | Medicinal chemistry ligand |
| 4-octyl-5-sulfanylidene-8-thia-4,6-diazatricyclo[...]tetradeca-1(9),2(7)-dien-3-one | Diazatricyclo[7.5.0.02,7] | Octyl (C4), sulfanylidene, thia | Thioether, ketone | Catalysis, surfactants |
| 8,8-dioxo-8λ⁶-thia-2,3,5,7-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(13),3,5,9,11-pentaene-4-carboxylic acid | Tetraazatricyclo[7.4.0.0²,⁶] | Sulfone (C8), COOH (C4) | Carboxylic acid, sulfone | Pharmaceutical impurity |
Research Findings and Implications
Structural Flexibility : Tricyclic nitrogen-containing frameworks (e.g., triaza, diaza, tetraaza) exhibit diverse reactivity based on substituents. For example, carboxylic acid groups (target compound and ) enhance water solubility, whereas nitriles () favor nucleophilic reactions .
Pharmacological Potential: The methyl and carboxylic acid groups in the target compound suggest possible bioactivity in enzyme inhibition or receptor binding, akin to cephalosporin derivatives in , which share tricyclic motifs with antibiotic properties .
Biological Activity
4-Methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid is a complex organic compound notable for its unique tricyclic structure and functional groups, particularly the carboxylic acid moiety. This compound is part of the triazatricyclo family and features a conjugated tetraene system, which may confer distinct biological activities.
Chemical Structure and Properties
The compound's structure is characterized by a tricyclic arrangement with multiple nitrogen atoms and conjugated double bonds. This configuration is crucial for its reactivity and potential biological effects. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₂ |
| Molecular Weight | 245.28 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Biological Activity
Research indicates that 4-Methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound shows significant antimicrobial properties against various bacterial strains. The presence of nitrogen in the structure may enhance its interaction with microbial enzymes.
- Antioxidant Properties : The conjugated double bonds in the tetraene system are believed to contribute to antioxidant activity by scavenging free radicals.
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes related to metabolic pathways in cancer cells. This inhibition can lead to reduced proliferation of cancerous cells.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of 4-Methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid revealed that it inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.
Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that the compound exhibited a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid. The IC50 value was determined to be approximately 20 µM.
Study 3: Enzyme Inhibition
Research published in the Journal of Medicinal Chemistry highlighted that this compound effectively inhibited the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells. The IC50 for DHFR inhibition was reported at 15 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
